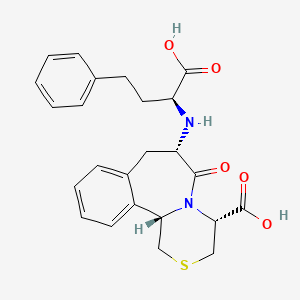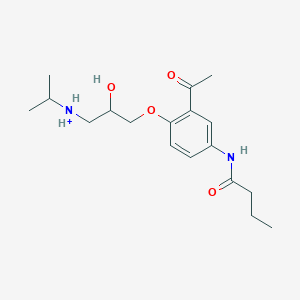
Acebutolol(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acebutolol(1+) is an ammonium ion that results from the protonation of the amine nitrogen of acebutolol. It is a conjugate acid of an acebutolol.
Applications De Recherche Scientifique
Cardiomyopathy Treatment : Acebutolol has been used in clinical trials for congestive cardiomyopathy, showing significant effects on exercise tolerance and ventricular function (Ikram & Fitzpatrick, 1981).
Hypertension Management : It is effective in controlling mild to moderate essential hypertension, either as monotherapy or in conjunction with diuretics. Its efficacy is comparable to other beta-blocking agents, with fewer side effects (Singh, Thoden, & Wahl, 1982).
Treatment of Cardiac Arrhythmias : Acebutolol has shown positive results in treating cardiac arrhythmias, with its active metabolite diacetolol enhancing its therapeutic effectiveness. It is particularly effective for hypertension and arrhythmias (De Bono, Kaye, Roland, & Summers, 1985).
Angina Pectoris : It has been clinically proven to reduce the frequency of angina attacks, nitroglycerin consumption, and improve exercise capacity in chronic stable angina pectoris (Dibianco et al., 1980).
Systemic and Renal Hemodynamics : Acebutolol affects systemic and renal hemodynamics, body fluid volumes, and hormones. It has a significant impact on heart rate and mean arterial pressure, both acutely and over long-term treatment (van den Meiracker Ah et al., 1988).
Pharmacokinetics and Drug Interaction : Studies on the absorption and pharmacokinetics of acebutolol have explored its interaction with other drugs, such as cimetidine, and its absorption behavior under varying gastric pH conditions (Mostafavi & Foster, 2003).
Beta-Adrenergic Receptor Studies : Research on acebutolol's binding to beta-adrenergic receptors provides insights into its effectiveness in treating hypertension, angina pectoris, and cardiac arrhythmias (Pong & Tinkham, 1983).
Cardiovascular Pharmacology : Acebutolol's cardioselective and partial agonist activities have been studied, showing its efficacy in minimizing myocardial ischemia during exercise in patients with coronary artery disease (Kaul et al., 1984).
Metabolic Effects : Investigations into the metabolic impacts of acebutolol have examined its effects on glucose and lipid metabolism, demonstrating minimal metabolic effects during long-term therapy (Birnbaum et al., 1983).
Environmental Impact : Studies on the aqueous chlorination of acebutolol have explored its environmental impact, focusing on reaction kinetics and transformation by-products in aquatic environments (Khalit & Tay, 2016).
Propriétés
Formule moléculaire |
C18H29N2O4+ |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
[3-[2-acetyl-4-(butanoylamino)phenoxy]-2-hydroxypropyl]-propan-2-ylazanium |
InChI |
InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/p+1 |
Clé InChI |
GOEMGAFJFRBGGG-UHFFFAOYSA-O |
SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(C[NH2+]C(C)C)O)C(=O)C |
SMILES canonique |
CCCC(=O)NC1=CC(=C(C=C1)OCC(C[NH2+]C(C)C)O)C(=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


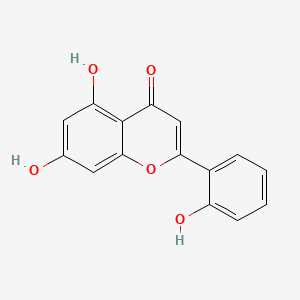
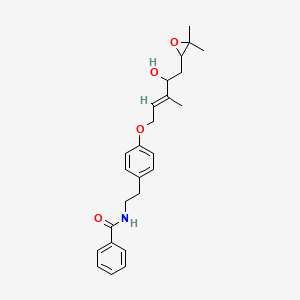
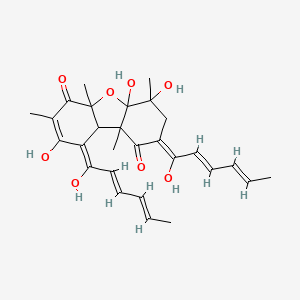
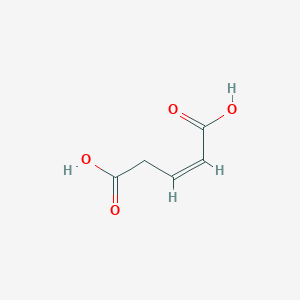

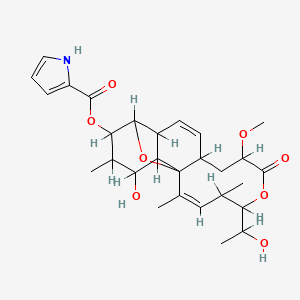


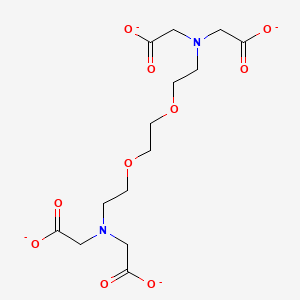
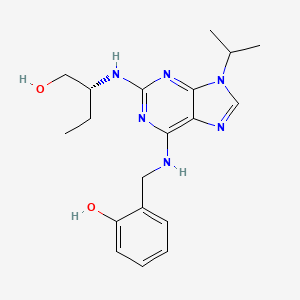

![[2-(4-Chlorophenyl)hydrazono]cyanothioacetamide](/img/structure/B1233775.png)
